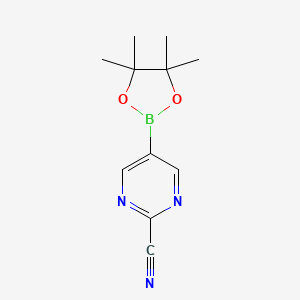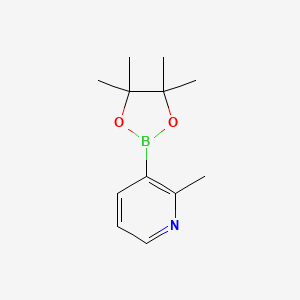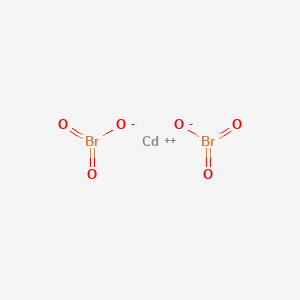
Cadmium bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium bromate is an inorganic compound with the chemical formula Cd(BrO₃)₂. It is composed of cadmium cations (Cd²⁺) and bromate anions (BrO₃⁻). This compound is typically found as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used in scientific research and has limited industrial applications due to the toxicity of cadmium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium bromate can be synthesized through the reaction of cadmium nitrate with potassium bromate in an aqueous solution. The reaction is as follows: [ \text{Cd(NO₃)₂ (aq) + 2 KBrO₃ (aq) → Cd(BrO₃)₂ (s) + 2 KNO₃ (aq)} ] This reaction typically occurs at room temperature and requires careful control of the pH to ensure the complete precipitation of this compound.
Industrial Production Methods: Industrial production of this compound is not common due to the limited demand and the hazardous nature of cadmium compounds. when required, it can be produced in a controlled laboratory environment using the aforementioned synthetic route.
Chemical Reactions Analysis
Types of Reactions: Cadmium bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can act as an oxidizing agent due to the presence of the bromate ion. It can oxidize various organic and inorganic substances.
Substitution Reactions: In aqueous solutions, this compound can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as sulfur dioxide or hydrogen sulfide.
Substitution Reactions: These reactions often involve the use of other halide salts, such as sodium chloride or potassium iodide, under controlled pH conditions.
Major Products Formed:
Oxidation Reactions: The major products typically include cadmium oxide and the corresponding reduced form of the oxidizing agent.
Substitution Reactions: The products include cadmium halides and the substituted bromate compound.
Scientific Research Applications
Cadmium bromate has several applications in scientific research, including:
Analytical Chemistry: It is used as a reagent in various analytical techniques to determine the presence of specific ions in a solution.
Material Science: this compound is studied for its crystalline structure and potential use in the development of new materials.
Environmental Science: Research on this compound includes its role in the bioremediation of heavy metals and its impact on the environment.
Biological Studies: Although cadmium is toxic, this compound is used in controlled experiments to study the effects of heavy metals on biological systems.
Mechanism of Action
The mechanism of action of cadmium bromate primarily involves its ability to act as an oxidizing agent. The bromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical reactions where this compound serves as an oxidizing reagent. The cadmium ion (Cd²⁺) can interact with biological molecules, potentially disrupting cellular processes and leading to toxic effects.
Comparison with Similar Compounds
Cadmium Chlorate (Cd(ClO₃)₂): Similar to cadmium bromate, cadmium chlorate is an oxidizing agent but contains the chlorate ion (ClO₃⁻) instead of the bromate ion.
Cadmium Iodate (Cd(IO₃)₂): This compound contains the iodate ion (IO₃⁻) and shares similar properties with this compound, including its oxidizing nature.
Cadmium Nitrate (Cd(NO₃)₂): While not an oxidizing agent, cadmium nitrate is a common cadmium compound used in various chemical reactions.
Uniqueness of this compound: this compound is unique due to the specific properties of the bromate ion, which provides distinct reactivity compared to other cadmium compounds. Its ability to act as a strong oxidizing agent makes it valuable in specific analytical and synthetic applications.
Properties
IUPAC Name |
cadmium(2+);dibromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQEXBULIKSDM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562073 |
Source


|
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14518-94-6 |
Source


|
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
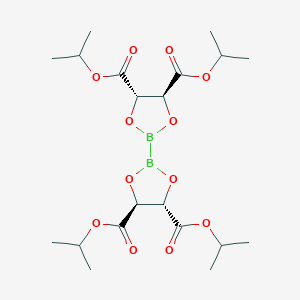
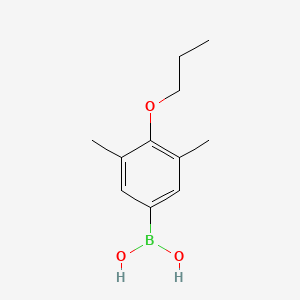
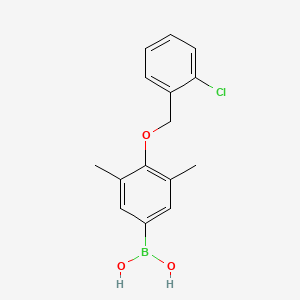
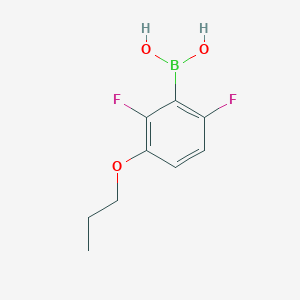
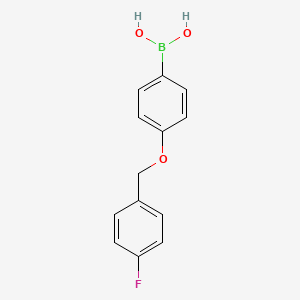
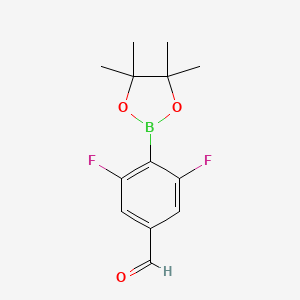
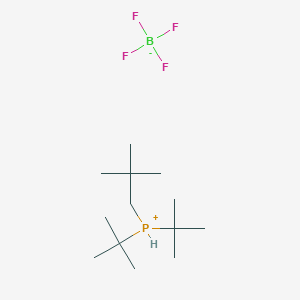
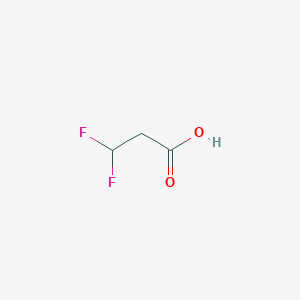
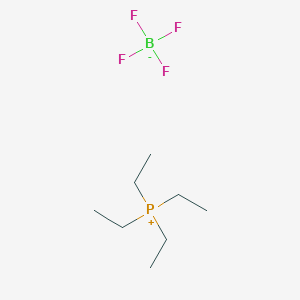
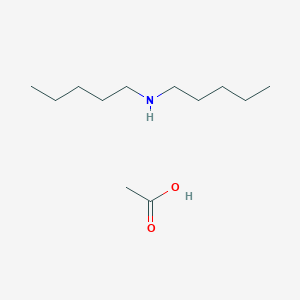
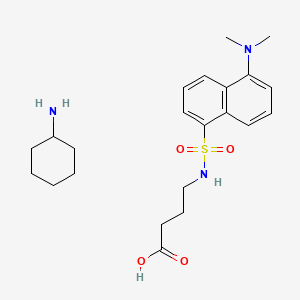
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
